molecular formula C20H17N3O5 B2640367 7-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide CAS No. 951966-43-1

7-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide

Cat. No. B2640367
CAS RN: 951966-43-1
M. Wt: 379.372
InChI Key: CKTOCNZOWJLKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H17N3O5 and its molecular weight is 379.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidiabetic Potential

A study by Lalpara et al. (2021) on novel dihydropyrimidine derivatives, which share a structural similarity with the compound , highlights their in vitro antidiabetic activity through α-amylase inhibition assays. This suggests that derivatives of such complex molecules could be promising candidates for antidiabetic drug development (J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, G. Dubal, 2021).

Antibacterial Activity

Aghekyan et al. (2020) synthesized novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles that were tested for antibacterial activity. These compounds, bearing structural motifs similar to the chemical in focus, indicate the potential for developing new antibacterial agents (А. А. Aghekyan, G. G. Mkryan, H. Panosyan, A. Safaryan, H. M. Stepanyan, 2020).

Antimicrobial and Antitumor Activity

Another study by Kaya et al. (2017) explored the synthesis of hydrazide and oxadiazole derivatives for antimicrobial and antitumor activities. Their research underscores the potential of such compounds in chemotherapy, highlighting their effectiveness against certain bacterial strains and tumor cell lines (B. Kaya, Weiam Hussin, L. Yurttaş, G. Turan-Zitouni, Hülya Karaca Gençer, M. Baysal, A. Karaduman, Z. Kaplancıklı, 2017).

Nematocidal Activity

Research by Liu et al. (2022) on novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety demonstrates good nematocidal activity against Bursaphelenchus xylophilus. This indicates the compound's potential utility in developing nematicides for agricultural applications (Dan Liu, Zhengxing Wang, Jingjing Zhou, Xiuhai Gan, 2022).

Anticancer Evaluation

Salahuddin et al. (2014) reported on the synthesis and anticancer evaluation of benzimidazole derivatives, suggesting the exploration of similar compounds for potential anticancer properties. Such studies indicate the broader applicability of these complex molecules in cancer research (Salahuddin, M. Shaharyar, A. Mazumder, M. Ahsan, 2014).

properties

IUPAC Name

7-methoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-25-14-8-6-12(7-9-14)19-22-17(28-23-19)11-21-20(24)16-10-13-4-3-5-15(26-2)18(13)27-16/h3-10H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTOCNZOWJLKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.